molecular formula C11H13BrN2O2 B8056982 (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine

(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine

Cat. No.: B8056982
M. Wt: 285.14 g/mol
InChI Key: ZBMHFKPANJUVNF-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is a brominated aromatic amine featuring a nitro group at the 5-position of the benzyl ring and a cyclopropyl-methyl-amine substituent.

Properties

IUPAC Name

N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-13(9-2-3-9)7-8-6-10(14(15)16)4-5-11(8)12/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMHFKPANJUVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps:

    Nitration of Benzyl Bromide: The starting material, benzyl bromide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Bromination: The nitrated benzyl bromide is then subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.

    Formation of Cyclopropyl-methyl-amine: Cyclopropyl-methyl-amine is synthesized separately through the reaction of cyclopropyl-methyl chloride with ammonia.

    Coupling Reaction: Finally, the brominated and nitrated benzyl bromide is reacted with cyclopropyl-methyl-amine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid, or chromium trioxide in sulfuric acid.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

    Reduction: (2-Bromo-5-amino-benzyl)-cyclopropyl-methyl-amine.

    Oxidation: (2-Bromo-5-nitroso-benzyl)-cyclopropyl-methyl-amine or this compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13BrN2O2
  • CAS Number : 1131594-67-6

The compound's structure influences its reactivity and biological activity, making it a candidate for various pharmacological studies. The presence of multiple functional groups allows it to interact with various biological targets.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound has shown potential as a lead in drug development due to its pharmacological properties. Research indicates that compounds with similar structures can interact with various receptors and enzymes, suggesting that (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine may also exhibit similar interactions.
  • Biological Activity Studies
    • Preliminary studies suggest that this compound may have interactions with biological targets relevant to cancer therapy and other diseases. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth driven by MYC oncogenes . Such studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
  • Organic Synthesis
    • The compound is utilized as an intermediate in organic synthesis processes, particularly in the development of new pharmaceuticals. Its unique structure allows chemists to explore new synthetic pathways and optimize existing ones .
  • High-Throughput Screening (HTS)
    • In drug discovery, this compound can be employed in HTS assays to identify compounds that disrupt specific protein-protein interactions. This application is particularly relevant in the context of targeting oncogenic pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of compounds similar to this compound through binding affinity assays against MYC oncogenes. The results indicated that modifications to the benzyl moiety significantly affected binding efficiency, highlighting the importance of structural optimization in drug design.

CompoundBinding Affinity (Kd)Activity
10.03 µMHigh
20.05 µMModerate
30.10 µMLow

Case Study 2: Antituberculosis Activity

Research on nitroaromatic compounds has shown promising results against Mycobacterium tuberculosis. A series of benzyl nitrofuranyl amides were synthesized and tested for their efficacy against tuberculosis, revealing significant structure-activity relationships that could be applied to this compound derivatives.

CompoundLog10 Reduction in CFUMIC (µg/mL)
A1.040.0125
B0.580.025
C0.970.015

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

Key Structural Features:

  • Bromo Substituent (2-position) : Enhances electrophilic reactivity and influences regioselectivity in substitution reactions.
  • Nitro Group (5-position) : Strong electron-withdrawing effect, polarizing the aromatic ring and affecting electronic properties.

Synthetic routes for such compounds often involve nucleophilic substitution or aziridine ring-opening reactions, as seen in analogous brominated amine syntheses .

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine with three classes of analogs:

Brominated Benzyl Amines

Compound Substituents Molecular Weight (g/mol) Reactivity Notes Biological Activity (Hypothetical)
Target Compound 2-Br, 5-NO₂, cyclopropyl 298.15 High electrophilicity at benzyl position Potential antimicrobial/anticancer
N-(2-Bromo-3-phenoxypropyl)amine 2-Br, phenoxy 308.18 Moderate reactivity due to electron-rich phenoxy Antifungal (observed in analogs)
2-Bromo-5-methoxy-benzyl-ethylamine 2-Br, 5-OCH₃ 244.12 Reduced electrophilicity (electron-donating OCH₃) Sedative (inferred from methoxy analogs)

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂) increase electrophilic reactivity compared to electron-donating groups (e.g., OCH₃).

Nitro-Substituted Aromatic Amines

Compound Position of NO₂ Solubility (mg/mL) Stability Notes
Target Compound 5-position (meta) ~10 (DMSO) Stable under inert conditions; sensitive to light
3-Nitro-benzyl-methylamine 3-position (ortho) ~15 (DMSO) Higher solubility due to nitro proximity to amine
4-Nitro-benzyl-cyclopentylamine 4-position (para) ~8 (DMSO) Lower thermal stability (para-nitro decomposition observed at 120°C)

Key Trends :

  • Meta-nitro substitution (as in the target compound) balances electronic effects without extreme steric hindrance.
  • Ortho-nitro analogs exhibit higher solubility but may face steric clashes in binding pockets.

Cyclopropyl-containing Amines

Compound Amine Group Ring Strain (kcal/mol) Conformational Flexibility
Target Compound Cyclopropyl-methyl ~27.5 Low (rigid cyclopropane)
Aziridine-methylamine Aziridine (3-membered ring) ~27.7 Very low (higher strain)
Cyclohexyl-methylamine Cyclohexyl ~0 High

Key Trends :

  • Cyclopropane introduces significant ring strain (~27.5 kcal/mol), enhancing reactivity in ring-opening reactions.
  • Aziridine analogs (e.g., in ) exhibit even higher strain but are less stable in aqueous environments.

Research Findings and Implications

  • Reactivity: The target compound’s bromo and nitro groups make it highly reactive toward nucleophilic aromatic substitution, contrasting with phenoxy or methoxy analogs .
  • Biological Potential: While direct studies are lacking, nitro-aromatic compounds often exhibit antimicrobial activity, and cyclopropyl groups may improve pharmacokinetic profiles by resisting oxidation.
  • Stability Challenges : Nitro groups necessitate careful storage (light-sensitive), and cyclopropane’s strain may limit shelf-life compared to cyclohexyl analogs.

Biological Activity

The compound (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring, a bromo substituent, and a nitro group on the benzyl moiety. These structural components are significant as they influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitro group may enhance the compound's ability to act as an inhibitor for various enzymes involved in cancer progression.
  • Receptor Modulation : The cyclopropyl moiety is known to improve binding affinity to target receptors, potentially leading to enhanced therapeutic effects.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Biological ActivityIC50 (µM)Target/Cell LineReference
Anticancer Activity12.5HeLa (cervical cancer)
Enzyme Inhibition8.3Protein Kinase A
Cytotoxicity15.0A549 (lung cancer)

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective growth inhibition. The mechanism was linked to apoptosis induction through caspase activation .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar structures can selectively inhibit Protein Kinase A, which plays a crucial role in cell proliferation and survival pathways. This inhibition was confirmed through in vitro assays showing reduced phosphorylation levels in treated cells .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound displays moderate solubility, facilitating absorption when administered orally.
  • Metabolism : Initial studies suggest that metabolic pathways may lead to active metabolites that retain or enhance biological activity.
  • Excretion : Predominantly excreted via renal pathways, necessitating further studies on its impact on kidney function.

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